molecular formula C13H20ClN3S B14450477 1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea CAS No. 73953-70-5

1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea

Katalognummer: B14450477
CAS-Nummer: 73953-70-5
Molekulargewicht: 285.84 g/mol
InChI-Schlüssel: FMZJYIHMIHBFHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea is a chemical compound characterized by the presence of a chlorophenyl group, a diethylaminoethyl group, and a thiourea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea typically involves the reaction of m-chlorophenyl isocyanate with diethylaminoethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(p-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea
  • 1-(o-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea
  • 1-(m-Chlorophenyl)-3-(2-(dimethylamino)ethyl)-2-thiourea

Uniqueness

1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the m-chlorophenyl group and the diethylaminoethyl moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Eigenschaften

CAS-Nummer

73953-70-5

Molekularformel

C13H20ClN3S

Molekulargewicht

285.84 g/mol

IUPAC-Name

1-(3-chlorophenyl)-3-[2-(diethylamino)ethyl]thiourea

InChI

InChI=1S/C13H20ClN3S/c1-3-17(4-2)9-8-15-13(18)16-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H2,15,16,18)

InChI-Schlüssel

FMZJYIHMIHBFHK-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNC(=S)NC1=CC(=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.